[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone
Overview
Description
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that combines a furo[2,3-b]pyridine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the furo[2,3-b]pyridine core, followed by the introduction of the amino, methoxymethyl, and phenylmethanone groups. Common reagents used in these steps include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its derivatives may also find applications in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone shares similarities with other furo[2,3-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
The compound 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is a novel organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and neuroprotective properties, while also providing relevant data tables and research findings.
Structural Characteristics
The compound features a furo[2,3-b]pyridine core, characterized by the presence of both furan and pyridine rings. The amino group and methoxymethyl substituent enhance its chemical reactivity and potential interactions with biological targets. The molecular formula is .
Antimicrobial Properties
Compounds with similar furo[2,3-b]pyridine structures have demonstrated significant antimicrobial activity. Preliminary studies suggest that 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone may exhibit:
- Bactericidal Effects : Evidence indicates activity against various Gram-positive and Gram-negative bacteria. Similar derivatives have shown effectiveness against extended-spectrum beta-lactamase-producing strains .
- Fungal Inhibition : The compound may also possess antifungal properties, as seen in related compounds that inhibit fungal growth through various mechanisms .
Anticancer Effects
Research into structurally related compounds has revealed potential anticancer properties. These include:
- Induction of Apoptosis : Some furo[2,3-b]pyridine derivatives have been shown to trigger programmed cell death in cancer cells, suggesting that this compound may have similar effects .
- Inhibition of Tumor Growth : Preliminary studies indicate that the compound could inhibit tumor proliferation through various pathways, including modulation of cell cycle regulators .
Neuroprotective Effects
Neuroprotective properties are another area of interest for this compound. Similar structures have been associated with:
- Antioxidant Activity : Compounds in this class may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
- Neuroinflammation Reduction : There is potential for these compounds to modulate inflammatory responses in the nervous system, thereby offering protective effects against conditions like Alzheimer's disease .
Research Findings
A summary of recent findings related to the biological activities of compounds similar to 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is presented below:
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial cell wall synthesis | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Reduction of oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of similar furo[2,3-b]pyridine derivatives against various bacterial strains, revealing a significant reduction in bacterial viability at low concentrations.
- Cancer Cell Line Studies : In vitro assays demonstrated that related compounds inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotection in Animal Models : Animal studies indicated that administration of similar compounds resulted in reduced markers of neuroinflammation and improved cognitive function in models of neurodegeneration.
Properties
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUPSQXVXFINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=N1)C(=O)C3=CC=CC=C3)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326396 | |
Record name | [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816704 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330558-93-5 | |
Record name | [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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